molecular formula C14H12O3 B1294468 2-(Phenoxymethyl)benzoic acid CAS No. 724-98-1

2-(Phenoxymethyl)benzoic acid

Cat. No. B1294468
CAS RN: 724-98-1
M. Wt: 228.24 g/mol
InChI Key: YKNORODREYVARM-UHFFFAOYSA-N
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Description

2-(Phenoxymethyl)benzoic acid is a chemical compound that is related to various benzoic acid derivatives with potential applications in different fields, including medicinal chemistry and materials science. Although the provided papers do not directly discuss this compound, they provide insights into similar compounds that can help understand its properties and potential synthesis methods.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For instance, the synthesis of 2-[(1-Hydroxy-2-naphthyl)carbonyl] benzoic acid was achieved using phthalic anhydride and α-naphthol with boric oxide as a catalyst, yielding a high product purity of 97.8% under optimal conditions . Similarly, the synthesis of 2-(4-ethyl-phenoxymethyl) benzoic acid thioureides involved a three-step process starting with the synthesis of the parent benzoic acid derivative . These methods suggest that the synthesis of this compound could also be approached through multi-step reactions, possibly starting with a phenol derivative and introducing the carboxylic acid functionality in a controlled manner.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is often characterized using spectroscopic techniques such as NMR, IR, and UV-VIS, as well as X-ray crystallography. For example, the structure of some azo-benzoic acids was confirmed using NMR, UV-VIS, and IR spectroscopy . The X-ray and neutron structures of [2-(1,1-dimethylethyl)phenoxy]ethanoic acid provided detailed insights into the conformation of the oxyethanoic acid side chain and the effect of substituents on the benzene ring . These techniques could be applied to determine the molecular structure of this compound, focusing on the orientation of the phenoxymethyl group and the carboxylic acid moiety.

Chemical Reactions Analysis

The reactivity of benzoic acid derivatives can be influenced by substituents on the benzene ring. The presence of electron-donating or electron-withdrawing groups can affect the acid-base dissociation and tautomerism, as observed in the azo-benzoic acids . The antimicrobial activity study of 2-(4-ethyl-phenoxymethyl) benzoic acid thioureides also highlights the potential bioactivity of such compounds, which could be relevant for this compound if it possesses similar structural features .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives, such as vibrational wavenumbers, infrared intensities, and Raman activities, can be calculated using DFT methods . These properties are crucial for understanding the stability, charge delocalization, and intermolecular interactions, such as hydrogen bonding, which are often discussed in the context of dimeric structures . Theoretical calculations can also predict the electronic properties, such as HOMO and LUMO energies, which are important for assessing the compound's reactivity and potential applications in electronic materials .

Scientific Research Applications

Antimicrobial Activity

2-(Phenoxymethyl)benzoic acid derivatives exhibit specific antimicrobial activity. For instance, certain thioureides synthesized from 2-(4-ethyl-phenoxymethyl) benzoic acid have shown antimicrobial efficacy against various Gram-positive and Gram-negative bacteria, as well as fungal strains. The minimal inhibitory concentrations (MICs) of these compounds range from 3.9 microg/mL to 250 microg/mL, demonstrating their potential in antimicrobial applications (Drăcea et al., 2010).

Fluorescence Probes Development

This compound derivatives have been utilized in the development of novel fluorescence probes. These probes can selectively detect highly reactive oxygen species (hROS) like hydroxyl radicals. This property is crucial in studying the roles of hROS in various biological and chemical contexts, offering a reliable means for detection and differentiation of specific species (Setsukinai et al., 2003).

Photocatalytic Degradation Studies

Research on the photocatalytic degradation of benzoic acid in water has been conducted to understand its conversion under specific conditions. This work is significant for environmental applications, particularly in the treatment and purification of water contaminated with similar organic compounds (Velegraki & Mantzavinos, 2008).

Synthesis of Benzoxazole

Benzoic acid, including its phenoxymethyl derivatives, plays a role in the formation of benzoxazoles. Studies on the mechanism of benzoxazole formation from benzoic acid in polyphosphoric acid highlight its relevance in synthetic chemistry, providing insights into the production of compounds with potential pharmaceutical applications (So & Heeschen, 1997).

Safety and Hazards

2-(Phenoxymethyl)benzoic acid causes skin irritation and serious eye damage . It may cause damage to organs (Lungs) through prolonged or repeated exposure if inhaled . It is harmful to aquatic life . It is advised to avoid contact with skin and eyes, avoid breathing dust, and not to ingest the compound . If swallowed, immediate medical assistance should be sought .

properties

IUPAC Name

2-(phenoxymethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-14(16)13-9-5-4-6-11(13)10-17-12-7-2-1-3-8-12/h1-9H,10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKNORODREYVARM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7038781
Record name 2-(Phenoxymethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7038781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

724-98-1
Record name 2-(Phenoxymethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=724-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Phenoxymethyl)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000724981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-(phenoxymethyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-(Phenoxymethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7038781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-(phenoxymethyl)benzoic acid
Source European Chemicals Agency (ECHA)
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Record name 2-(PHENOXYMETHYL)BENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the dibenzo[b,e]oxepin-11(6H)-one scaffold in drug discovery, and how is 2-(phenoxymethyl)benzoic acid related to this scaffold?

A: The dibenzo[b,e]oxepin-11(6H)-one scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities including antidepressant, anxiolytic, antipsychotic, antitumor, and anti-inflammatory properties. this compound serves as a key starting material for synthesizing dibenzo[b,e]oxepin-11(6H)-ones. [] Specifically, intramolecular acylation of this compound derivatives can efficiently yield these tricyclic compounds. []

Q2: A study mentions a novel and efficient method for synthesizing dibenzo[b,e]oxepin-11(6H)-ones from this compound. Can you elaborate on this method and its advantages?

A: The study describes a novel method utilizing a cooperative system of tin(II) chloride (SnCl2) and dichloromethyl methyl ether (DCME) for the direct intramolecular acylation of 2-(phenoxymethyl)benzoic acids. [] This approach offers several advantages:

  • Efficiency: The reaction proceeds with good to excellent yields. []
  • Regioselectivity: The method exhibits high regioselectivity, favoring the desired dibenzo[b,e]oxepin-11(6H)-one product. []
  • Functional Group Tolerance: The reaction conditions are compatible with a wide variety of functional groups on the this compound starting material. []
  • Scalability: The method has been successfully applied to the scalable synthesis of Doxepin, a tricyclic antidepressant containing the dibenzo[b,e]oxepin-11(6H)-one scaffold. []

Q3: How has Caenorhabditis elegans been utilized in research related to this compound derivatives?

A: Caenorhabditis elegans serves as an effective and cost-efficient model organism for anthelmintic drug discovery. [] Researchers synthesized a series of dibenzo[b,e]oxepin-11(6H)-ones from this compound and evaluated their anthelmintic activity using C. elegans. [] This nematode model allows for rapid screening and preliminary assessment of potential anthelmintic drug candidates.

Q4: What are thioureides, and how do they relate to this compound in the context of this research?

A: Thioureides are a class of chemical compounds characterized by the presence of a thiourea group (-NH-CS-NH-) within their structure. Research has explored the synthesis and anti-parasitic activity of thioureides derived from this compound. [, ] These compounds represent a novel class of potential anti-parasitic agents. []

Q5: Besides the synthesis of dibenzo[b,e]oxepin-11(6H)-ones and thioureides, are there other reported applications of this compound derivatives in scientific research?

A: Yes, this compound derivatives have shown potential for modulating RNA-binding proteins. [] While the specific mechanism of action and downstream effects require further investigation, this area of research highlights the potential of these compounds beyond their previously explored applications. []

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